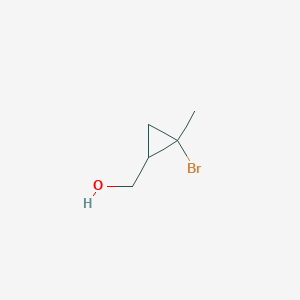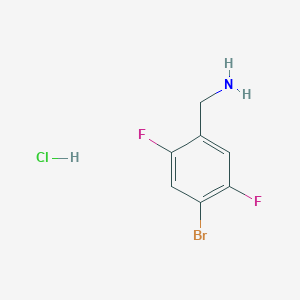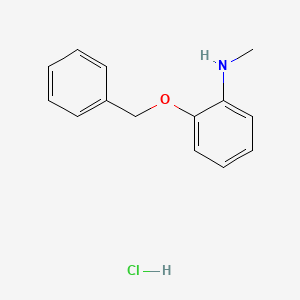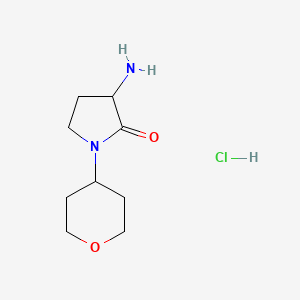
(2-Bromo-2-methylcyclopropyl)methanol
Übersicht
Beschreibung
(2-Bromo-2-methylcyclopropyl)methanol is a chemical compound with the molecular formula C5H9BrO. It belongs to the family of bromocyclopropane compounds and is commonly used as a reagent in organic synthesis. This compound is known for its unique structure, which includes a bromine atom attached to a cyclopropane ring, making it a valuable intermediate in various chemical reactions.
Wirkmechanismus
Target of Action
Similar compounds, such as ethanol, are known to interact with various receptors in the brain, including those for acetylcholine, serotonin, gaba, and glutamate .
Mode of Action
For instance, ethanol alters the membranes of neurons, as well as their ion channels, enzymes, and receptors .
Biochemical Pathways
Compounds containing methyl groups, such as methanol, are known to be catabolized by methylotrophic pathways . In these pathways, the methyl carrier takes up the methyl group to reduce it to methane .
Pharmacokinetics
A study on a similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), showed that after a single intravenous administration at a dose of 075 mg/kg, the plasma concentration of BZP declined rapidly .
Result of Action
Similar compounds, such as ethanol, have been shown to have various effects on the body, including altering the function of neurons .
Action Environment
Environmental factors can influence the action of (2-Bromo-2-methylcyclopropyl)methanol. For instance, the rate of hydrolysis of a similar compound, 2-bromo-2-methylpropane, was found to be influenced by the solvent used .
Biochemische Analyse
Biochemical Properties
(2-Bromo-2-methylcyclopropyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain metabolic enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions are crucial as they can influence the biochemical pathways in which these enzymes are involved. The nature of these interactions typically involves binding to the active sites of the enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in membrane permeability and cytotoxicity in certain cell types . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This binding interaction prevents the enzyme from catalyzing its substrate, leading to an accumulation of acetylcholine and subsequent physiological effects. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of metabolic enzymes, resulting in long-term changes in cellular metabolism . Additionally, the compound’s stability can affect its efficacy in biochemical assays, with degradation products potentially interfering with experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause significant toxic or adverse effects. For example, high doses of this compound have been associated with increased cytotoxicity and disruption of cellular homeostasis . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . This distribution pattern is crucial for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Bromo-2-methylcyclopropyl)methanol can be synthesized through the reaction of methanol with cyclopropylcarbinyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-2-methylcyclopropyl)methanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted cyclopropylmethanol derivatives.
Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2-methylcyclopropyl)methanol is widely used in
Eigenschaften
IUPAC Name |
(2-bromo-2-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEUEWUKWDRKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)






![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)


![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)
